molecular formula C15H16N4O B6114462 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B6114462
M. Wt: 268.31 g/mol
InChI Key: ROTOTPMANPCINW-UHFFFAOYSA-N
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Description

5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as INDY, is a chemical compound that has been extensively researched for its potential therapeutic applications. INDY is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Mechanism of Action

The mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of several enzymes, including COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, high yield, and well-established synthesis method. However, the limitations of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential for toxicity at high concentrations.

Future Directions

Future research on 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of cancer, autoimmune disorders, and other inflammatory diseases. In addition, research could explore the mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its potential interactions with other drugs. Further studies could also investigate the potential toxicity of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its effects on different cell types. Finally, research could explore the development of new synthesis methods for 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide that could improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a catalyst. The resulting product is then treated with 3-dimethylaminopropionic acid to yield 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.

properties

IUPAC Name

5-(indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-18(2)15(20)13-9-12(16-17-13)10-19-8-7-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTOTPMANPCINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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